molecular formula C10H8BrClN2 B1530261 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole CAS No. 1006538-60-8

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Cat. No. B1530261
M. Wt: 271.54 g/mol
InChI Key: QPXQTEHJMLNIGU-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole” is a type of organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also has a bromine atom and a chlorophenyl group attached to it .

Scientific Research Applications

Structural Analysis and Tautomerism

One study explores the annular tautomerism of NH-pyrazoles, which are structurally related to the compound of interest. This research provides insights into the tautomerism in solution and solid state, determined by NMR spectroscopy and X-ray crystallography. Such studies are crucial for understanding the chemical behavior and reactivity of pyrazole compounds (Cornago et al., 2009).

Synthesis and Characterization

Another significant area of research is the synthesis and structural characterization of compounds structurally similar to 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. For instance, the synthesis and structural characterization of isostructural compounds with detailed analysis through single-crystal diffraction highlight the versatile applicability of pyrazole derivatives in designing new materials with specific properties (Kariuki et al., 2021).

Photoluminescence Properties

Research into the photoluminescence of silver(I) trinuclear halopyrazolato complexes, which include derivatives of pyrazoles, showcases the potential of these compounds in the development of materials with specific optical properties. The study correlates the electronegativity of the halogen substituent with the strength of Ag-Ag interaction and the wavelength of solid-state photoluminescence, indicating the role of pyrazole derivatives in advanced material sciences (Morishima et al., 2014).

Molecular Docking and Anticancer Activity

Furthermore, research on the synthesis, electronic structure, physico-chemical properties, and docking analysis of pyrazole compounds for potential anticancer applications reveals the bioactive potential of pyrazole derivatives. Molecular docking studies suggest these compounds may exhibit a negative response against human microsomal prostaglandin E synthase 1, highlighting the therapeutic potential of pyrazole derivatives (Thomas et al., 2019).

Catalytic Applications

Additionally, the synthesis of palladium(II) complexes of pyrazolated thio/selenoethers and their potential for catalyzing Suzuki-Miyaura coupling presents another dimension of pyrazole derivatives' applicability. This research underscores the utility of pyrazole compounds in catalysis and materials chemistry, opening avenues for the development of efficient catalysts and functional materials (Sharma et al., 2013).

properties

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQTEHJMLNIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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